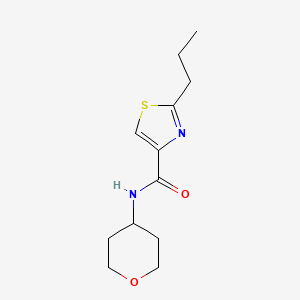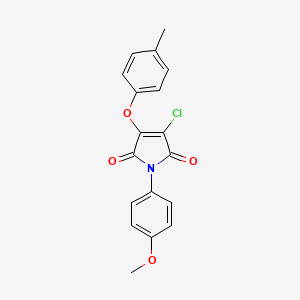![molecular formula C21H25N3O2 B5665166 4-{3-[4-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]benzyl}morpholine](/img/structure/B5665166.png)
4-{3-[4-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]benzyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex polyheterocyclic compounds like “4-{3-[4-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]benzyl}morpholine” often involves multi-step reactions utilizing microwave-assisted processes, Ugi-Zhu/aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration steps. These methods yield the compounds with a significant degree of specificity and efficiency. For instance, Islas-Jácome et al. (2023) described the sequential combination of starting materials under microwave assistance to achieve a 28% overall yield for a related compound (Islas-Jácome et al., 2023).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction, is pivotal in confirming the spatial arrangement and bonding patterns of atoms within “4-{3-[4-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]benzyl}morpholine” related compounds. Yoon et al. (2012) determined the crystal structure of a similar compound, highlighting the importance of intramolecular hydrogen bonding and the conformational preferences of the morpholine and pyrrolidine rings (Yoon et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives often leverage the nucleophilic character of the nitrogen atom in morpholine, facilitating reactions such as Buchwald–Hartwig amination. Bonacorso et al. (2018) report on the synthesis of quinolines via Buchwald–Hartwig amination, indicating the versatility of morpholine in constructing complex heterocyclic structures (Bonacorso et al., 2018).
Propiedades
IUPAC Name |
[2-[3-(morpholin-4-ylmethyl)phenyl]pyridin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-21(24-8-1-2-9-24)19-6-7-22-20(15-19)18-5-3-4-17(14-18)16-23-10-12-26-13-11-23/h3-7,14-15H,1-2,8-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXFHBQVYKVKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC=C2)C3=CC=CC(=C3)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-dimethyl-2-[(4-methylphenyl)amino]nicotinamide](/img/structure/B5665085.png)
![1-methyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5665097.png)
![6-methoxy-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-chromanecarboxamide](/img/structure/B5665111.png)
![1-{[(2-methoxyphenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5665116.png)


![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}acetamide](/img/structure/B5665132.png)

![2-ethyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5665144.png)

![(3R*,4R*)-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5665155.png)
![N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B5665162.png)
![2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5665176.png)
![N-[(cyclohexylamino)carbonothioyl]-3,3-dimethylbutanamide](/img/structure/B5665185.png)